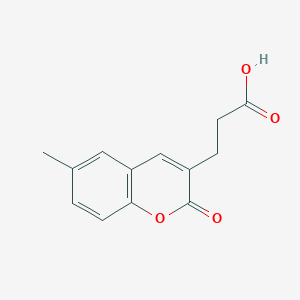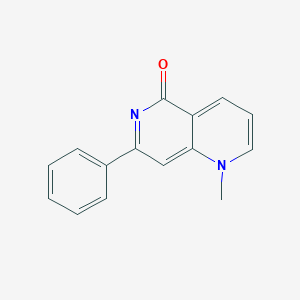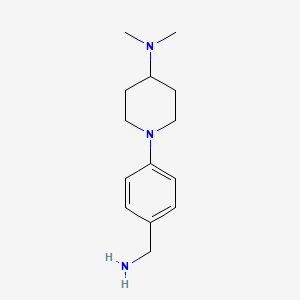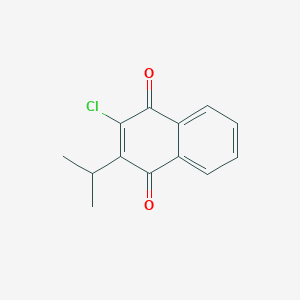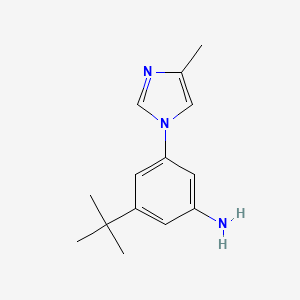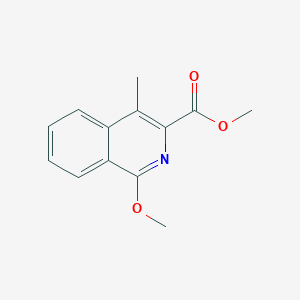
Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate is an ester compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound belongs to the isoquinoline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the ester compound.
Aplicaciones Científicas De Investigación
Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential neuroprotective and anti-inflammatory properties is ongoing.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or binding to receptors involved in various biological processes. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, its antioxidant properties may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to interact with dopamine receptors.
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar biological activities but less pronounced neuroprotective effects.
Uniqueness
Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and biological activity. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
89928-83-6 |
|---|---|
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl 1-methoxy-4-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-9-6-4-5-7-10(9)12(16-2)14-11(8)13(15)17-3/h4-7H,1-3H3 |
Clave InChI |
CIKNXKTZHZJZHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


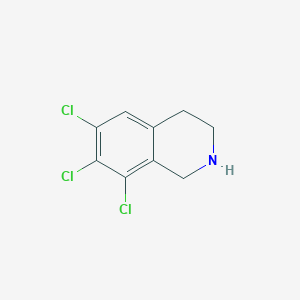

![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)


